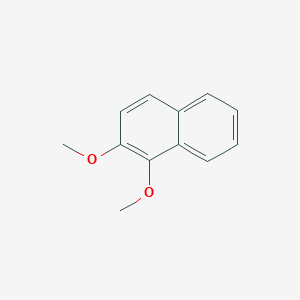
1,2-Dimethoxynaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethoxynaphthalene is a useful research compound. Its molecular formula is C12H12O2 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Introduction to 1,2-Dimethoxynaphthalene
This compound is an organic compound belonging to the naphthalene family, characterized by two methoxy groups attached to the naphthalene ring. This compound is of significant interest in various scientific research applications due to its unique chemical properties and potential utility in different fields, including organic synthesis, environmental science, and material science.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, making it useful for creating more complex molecules. For instance, it has been employed as a protecting group for hydroxyl functions in the synthesis of polyunsaturated lipids. The selective removal of this protecting group under oxidative conditions allows for the preservation of sensitive functional groups during chemical transformations .
Environmental Studies
In environmental chemistry, this compound is utilized to investigate secondary organic aerosol (SOA) production through gas-phase photooxidation processes. This application is crucial for understanding atmospheric chemistry and the formation of particulate matter that impacts air quality and climate .
Toxicological Research
Research has shown that this compound exhibits toxic effects on marine organisms. In studies involving calanoid copepods, the compound demonstrated acute toxicity with a 96-hour lethal concentration (LC50) indicating significant ecological risks associated with its presence in aquatic environments . These findings underscore the importance of monitoring and regulating such compounds in marine ecosystems.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of fluorescent dyes and pigments. Its derivatives can be used as intermediates in synthesizing materials with specific optical properties, enhancing their application in various industrial processes.
Case Study 1: Synthesis of Polyunsaturated Lipids
A notable study highlighted the use of this compound as a protecting group during the synthesis of ether phospholipids. The research demonstrated that using this compound allowed for the successful synthesis of complex lipids without compromising sensitive functional groups. The method showcased the compound's utility in producing biologically relevant molecules while maintaining high yields and purity .
Case Study 2: Toxicological Impact on Marine Life
A comprehensive investigation into the toxicity of this compound on marine copepods revealed critical insights into its environmental impact. The study measured acute toxicity levels and established a correlation between exposure concentrations and survival rates of these organisms. This case study emphasizes the need for further research into the ecological consequences of synthetic compounds released into marine environments .
Data Tables
| Compound | LC50 (96h) μg/L |
|---|---|
| This compound | 788.98 |
| Pyrene | 54.68 |
特性
CAS番号 |
57189-64-7 |
|---|---|
分子式 |
C12H12O2 |
分子量 |
188.22 g/mol |
IUPAC名 |
1,2-dimethoxynaphthalene |
InChI |
InChI=1S/C12H12O2/c1-13-11-8-7-9-5-3-4-6-10(9)12(11)14-2/h3-8H,1-2H3 |
InChIキー |
RHHDMTSHWRREPK-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=CC=CC=C2C=C1)OC |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













